3-Fluoro-5-methoxypyridin-4-amine
Overview
Description
3-Fluoro-5-methoxypyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C6H7FN2O It is characterized by the presence of a fluorine atom at the third position, a methoxy group at the fifth position, and an amine group at the fourth position on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-methoxypyridin-4-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine.
Methoxylation: The starting material is treated with sodium methoxide to introduce the methoxy group at the desired position.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methoxypyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom.
Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridine derivatives.
Scientific Research Applications
3-Fluoro-5-methoxypyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methoxypyridin-4-amine involves its interaction with molecular targets such as potassium channels. It acts as a potassium channel blocker, binding to voltage-gated potassium channels exposed due to demyelination. This reduces the leakage of intracellular potassium ions and enhances impulse conduction .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-aminopyridine: Another potassium channel blocker with similar applications in medical research.
3-Fluoro-5-methylpyridin-4-amine:
Uniqueness
3-Fluoro-5-methoxypyridin-4-amine is unique due to the presence of both a fluorine atom and a methoxy group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-fluoro-5-methoxypyridin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2O/c1-10-5-3-9-2-4(7)6(5)8/h2-3H,1H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYVDULNFQKSBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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